molecular formula C8H5N3O2 B1294896 6-Nitroquinoxaline CAS No. 6639-87-8

6-Nitroquinoxaline

カタログ番号 B1294896
CAS番号: 6639-87-8
分子量: 175.14 g/mol
InChIキー: YLKFDRWBZAALPN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Nitroquinoxaline is a chemical compound with the empirical formula C8H5N3O2 . It has a molecular weight of 175.14 .


Synthesis Analysis

Quinoxaline, the parent compound of 6-Nitroquinoxaline, has been a subject of extensive research due to its wide range of physicochemical and biological activities . The synthesis of quinoxaline derivatives involves the development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups .


Molecular Structure Analysis

The molecular structure of 6-Nitroquinoxaline is represented by the SMILES string [O-]N+c1ccc2cnncc2c1 . The InChI representation is 1S/C8H5N3O2/c12-11(13)6-1-2-7-8(5-6)10-4-3-9-7/h1-5H .


Chemical Reactions Analysis

Quinoxaline has been utilized in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . The reactivity of quinoxaline involves the decoration of the quinoxaline scaffold with proper functional groups .


Physical And Chemical Properties Analysis

6-Nitroquinoxaline has a molecular weight of 175.14 . More detailed physical and chemical properties such as density, melting point, and boiling point were not found in the search results.

科学的研究の応用

  • Organic Chemistry and Material Science

    • Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities .
    • It has been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, organic sensitizers for solar cell applications, and polymeric optoelectronic materials .
    • The development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups has been observed .
  • Pharmacology

    • Quinoxaline is a nitrogen-containing heterocyclic compound having many pharmaceutical and industrial purposes .
    • The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as an antibiotic in the market .
    • The quinoxaline moiety has various multifunctional properties and has been used against many targets, receptors, or microorganisms .
  • Anti-Cancer & Anti-Proliferative Activity

    • Quinoxaline derivatives have been studied for their potential anti-cancer and anti-proliferative activities .
    • These compounds can interact with various targets and receptors, potentially inhibiting the growth of cancer cells .
  • Anti-Microbial Activity

    • Quinoxaline derivatives have demonstrated anti-microbial properties, making them potential candidates for the development of new antibiotics .
    • They can act against a variety of microorganisms, contributing to their versatile pharmacological profile .
  • Anti-Convulsant Activity

    • Some quinoxaline derivatives have shown anti-convulsant activity, suggesting their potential use in the treatment of epilepsy and other seizure disorders .
  • Anti-Tuberculosis Activity

    • Quinoxaline derivatives have been studied for their anti-tuberculosis activity .
    • They could potentially be used in the development of new drugs for the treatment of tuberculosis .
  • Anti-Malarial Activity

    • Quinoxaline derivatives have been studied for their potential anti-malarial activities .
    • These compounds could potentially be used in the development of new drugs for the treatment of malaria .
  • Anti-Leishmanial Activity

    • Some quinoxaline derivatives have shown anti-leishmanial activity, suggesting their potential use in the treatment of leishmaniasis .
  • Anti-HIV Activity

    • Quinoxaline derivatives have demonstrated anti-HIV properties, making them potential candidates for the development of new antiretroviral drugs .
  • Anti-Inflammatory Activity

    • Quinoxaline derivatives have been studied for their anti-inflammatory properties .
    • They could potentially be used in the development of new drugs for the treatment of inflammatory diseases .
  • Anti-Oxidant Activity

    • Some quinoxaline derivatives have shown anti-oxidant activity, suggesting their potential use in the treatment of diseases caused by oxidative stress .
  • Anti-Alzheimer’s Activity

    • Quinoxaline derivatives have demonstrated anti-Alzheimer’s properties, making them potential candidates for the development of new drugs for the treatment of Alzheimer’s disease .

Safety And Hazards

6-Nitroquinoxaline can cause serious eye irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation . Protective equipment such as gloves, eye protection, and face protection should be worn when handling this compound .

将来の方向性

Quinoxaline and its derivatives have been a subject of extensive research due to their wide range of physicochemical and biological activities . Future research directions may involve the development of newer synthetic strategies and novel methodologies for the functionalization of the quinoxaline scaffold . The design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials could also be potential areas of future research .

特性

IUPAC Name

6-nitroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2/c12-11(13)6-1-2-7-8(5-6)10-4-3-9-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKFDRWBZAALPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70216616
Record name Quinoxaline, 6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70216616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitroquinoxaline

CAS RN

6639-87-8
Record name Quinoxaline, 6-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006639878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoxaline, 6-nitro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48950
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoxaline, 6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70216616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-nitroquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quinoxaline-6-ylamine. To a round-bottomed flask equipped with magnetic stirring was added 4-nitro-1,2-phenylenediamine (1.0 g, 6.5 mmol, Aldrich), acetonitrile (10 mL) and glyoxal (2.2 mL, 19 mmol, 40 wt. % in water, Aldrich). The reaction mixture was allowed to stir at 50° C. for 12 h, then concentrated in vacuo to yield 1.1 g crude 6-nitro-quinoxaline. The crude product was dissolved in methanol, treated with 10% Pd/C (10 mg, Aldrich) and stirred under H2 (1 atm) at 25° C. overnight. The reaction mixture was filtered through Celite and the filtrate was concentrated in vacuo to provide the title product. MS (ESI, pos. ion) m/z: 146 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 4-nitrobenzene-1,2-diamine (15.3 g, 0.1 mol) and oxalaldehyde (40% in water, 17.4 g, 0.12 mol) in EtOH (150 mL) was stirred at reflux for 16 h. The mixture was then filtered, and the solid was collected to give 6-nitroquinoxaline as a yellow solid (17.0 g, yield 97%). ESI MS: m/z 176.0 [M+H]+.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Nitroquinoxaline
Reactant of Route 2
Reactant of Route 2
6-Nitroquinoxaline
Reactant of Route 3
Reactant of Route 3
6-Nitroquinoxaline
Reactant of Route 4
Reactant of Route 4
6-Nitroquinoxaline
Reactant of Route 5
Reactant of Route 5
6-Nitroquinoxaline
Reactant of Route 6
6-Nitroquinoxaline

Citations

For This Compound
372
Citations
KS Ahammed, R Pal, J Chakraborty… - Journal of medicinal …, 2019 - ACS Publications
… Here we have stated that binding of synthetic 6-nitroquinoxaline derivatives with DNA led to … to local or global DNA structural changes induced by 6-nitroquinoxaline small molecules. …
Number of citations: 11 pubs.acs.org
RM Ghalib, R Hashim, SH Mehdi, JH Goh… - … Section E: Structure …, 2010 - scripts.iucr.org
The asymmetric unit of the title quinoxaline compound, C10H9N3O2, contains two crystallographically independent molecules (A and B). The quinoxaline ring systems are essentially …
Number of citations: 2 scripts.iucr.org
J Nasielski, C Moucheron… - Bulletin des Sociétés …, 1992 - Wiley Online Library
… 5-Chloro-6-nitroquinoxaline 2, made in six steps from 2,3-dichloronitrobenzene, reacts 1) … We now extend this work to 5chloro-6-nitroquinoxaline 2 where the chlorine atom and the nitro …
Number of citations: 8 onlinelibrary.wiley.com
A El Janati, H Еlmsеllеm, YK Rodi… - Int. J. Corros. Scale …, 2020 - researchgate.net
The use of acids, salts and alkaline materials in solutions in industrial applications cause extensive severe corrosion of metals, which prompt tremendous financial misfortunes. These …
Number of citations: 8 www.researchgate.net
H Otomasu, K Yoshida - Chemical and Pharmaceutical Bulletin, 1960 - jstage.jst.go.jp
… This was treated with phosphoryl chloride and formed colorless needles of mp 202, which agreed with the data for 2—chloro—6—nitroquinoxaline by Horner, et 01.2) The afore—…
Number of citations: 11 www.jstage.jst.go.jp
VS Satam, RN Rajule, AR Jagtap… - Journal of …, 2010 - Wiley Online Library
… 4-Nitro-1,2-phenylenediamine 1 was condensed with glyoxal 2 in dry acetonitrile to obtain 6-nitroquinoxaline 3 in excellent yield. Reductive alkylation of 6-nitroquinoxaline with sodium …
Number of citations: 3 onlinelibrary.wiley.com
R Nasielski‐Hinkens, E Vande Vyver… - Bulletin des Sociétés …, 1986 - Wiley Online Library
… Since we needed 5-chloro-6nitroquinoxaline for a structure-reactivity study in the quinoxaline series, we hoped to make it by running a Meisenheimer reaction on a suitable N-oxide. We …
Number of citations: 11 onlinelibrary.wiley.com
JB Baek, FW Harris - Journal of Polymer Science Part A …, 2005 - Wiley Online Library
… -[4-(4′-methoxyphenoxy) phenyl]-6-nitroquinoxaline and 2-(4-fluorophenyl)-3-[4-(4′-methoxyphenoxy) phenyl]-6-nitroquinoxaline and pyridine hydrochloride (100 g). The compound …
Number of citations: 1 onlinelibrary.wiley.com
I Maeba, K Kitaori, Y Itaya, C Ito - Journal of the Chemical Society …, 1990 - pubs.rsc.org
… Treatment of compound (1) with 1,2-diamino-4-nitrobenzene (2b) afforded two compounds, the 6-nitroquinoxaline (3c) and the 8-nitropyrrolo[1,2-a]quinoxaline (4b). Deprotection of …
Number of citations: 15 pubs.rsc.org
JFW Keana, SM Kher, SX Cai… - Journal of medicinal …, 1995 - ACS Publications
A series of mono-, di-, tri-, and tetrasubstituted 1, 4-dihydroquinoxaline-2, 3-diones (QXs) were synthesized and evaluated as antagonists at IV-methyl-D-aspartate (NMDA)/glycine sites …
Number of citations: 78 pubs.acs.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。